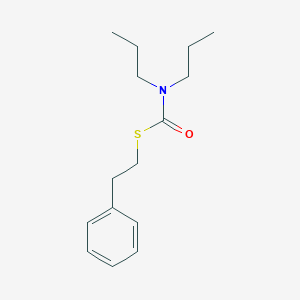

S-(2-Phenylethyl) dipropylcarbamothioate

CAS No.: 36369-14-9

Cat. No.: VC20652652

Molecular Formula: C15H23NOS

Molecular Weight: 265.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36369-14-9 |

|---|---|

| Molecular Formula | C15H23NOS |

| Molecular Weight | 265.4 g/mol |

| IUPAC Name | S-(2-phenylethyl) N,N-dipropylcarbamothioate |

| Standard InChI | InChI=1S/C15H23NOS/c1-3-11-16(12-4-2)15(17)18-13-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |

| Standard InChI Key | DTNDAJJJGZKUFO-UHFFFAOYSA-N |

| Canonical SMILES | CCCN(CCC)C(=O)SCCC1=CC=CC=C1 |

Introduction

Structural and Chemical Characterization

Molecular Architecture

S-(2-Phenylethyl) dipropylcarbamothioate consists of:

-

A dipropylcarbamothioate backbone [(CH₂CH₂CH₃)₂NCOS-], derived from N,N-dipropylcarbamothioic acid.

-

A 2-phenylethyl group (C₆H₅CH₂CH₂-) attached via a thioester bond.

This configuration merges the hydrophobic dipropyl chains with the aromatic phenylethyl group, creating a hybrid structure with balanced lipophilic and electronic properties .

Table 1: Comparative Molecular Properties of Related Compounds

The estimated logP value reflects enhanced lipophilicity compared to its ethenyl analog due to the aromatic phenyl group .

Synthetic Pathways and Optimization

Nucleophilic Substitution Approaches

The compound can be synthesized via a two-step protocol:

-

Formation of dipropylcarbamothioyl chloride:

-

Coupling with 2-phenylethanol:

The reaction proceeds in anhydrous tetrahydrofuran (THF) with triethylamine as an acid scavenger .

Alternative Route: Thiol-Ester Exchange

A metal-catalyzed thiol-ester exchange using 2-phenylethanethiol and dipropylcarbamothioate esters offers higher yields (>75%) under mild conditions :

Physicochemical Properties

Thermal Stability

While experimental data for the title compound is lacking, analogs suggest:

-

Decomposition temperature: ~200–220°C (based on dipropylcarbamothioate derivatives ).

-

Melting point: Likely <100°C due to flexible alkyl chains.

Solubility Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume